6-Chloro-4-ethoxy-2-methylquinazoline

Descripción

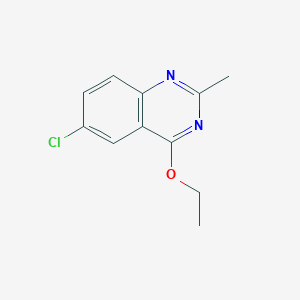

6-Chloro-4-ethoxy-2-methylquinazoline (CAS: N/A; Molecular Formula: C₁₁H₁₁ClN₂O; Calculated Molecular Weight: 222.67 g/mol) is a quinazoline derivative characterized by substituents at positions 2 (methyl), 4 (ethoxy), and 6 (chloro). Quinazolines are nitrogen-containing heterocycles with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and intermediates in pharmaceutical synthesis . The ethoxy group at position 4 enhances solubility compared to non-polar substituents, while the chloro group at position 6 is a common pharmacophore in bioactive compounds. This compound is primarily utilized as a synthetic intermediate for developing anticancer and antiparasitic agents .

Propiedades

Fórmula molecular |

C11H11ClN2O |

|---|---|

Peso molecular |

222.67g/mol |

Nombre IUPAC |

6-chloro-4-ethoxy-2-methylquinazoline |

InChI |

InChI=1S/C11H11ClN2O/c1-3-15-11-9-6-8(12)4-5-10(9)13-7(2)14-11/h4-6H,3H2,1-2H3 |

Clave InChI |

VDHIRYBHOMBPDE-UHFFFAOYSA-N |

SMILES |

CCOC1=NC(=NC2=C1C=C(C=C2)Cl)C |

SMILES canónico |

CCOC1=NC(=NC2=C1C=C(C=C2)Cl)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key analogs of 6-chloro-4-ethoxy-2-methylquinazoline and their properties are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Quinazoline Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

- Position 4: The ethoxy group in this compound provides moderate polarity, balancing solubility and membrane permeability. In contrast, analogs with phenyl (e.g., 4-phenyl in ) or hydrazino (e.g., ) groups exhibit reduced solubility but enhanced target binding in hydrophobic pockets.

- Position 6 : The chloro substituent is conserved across analogs, suggesting its critical role in electronic modulation and hydrogen bonding interactions .

- Position 2 : Methyl groups (as in the main compound) offer steric hindrance, whereas chloromethyl (e.g., ) or hydroxymethyl (e.g., ) groups increase reactivity for further functionalization.

Ring Structure Modifications

- Dihydroquinazolines (e.g., ): The saturated 3,4-dihydro structure reduces aromatic conjugation, increasing flexibility for enzyme binding but decreasing thermal stability compared to fully aromatic analogs.

- Quinoline vs. Quinazoline: The quinoline derivative () lacks the second nitrogen in the heterocycle, altering electronic properties and limiting applications in kinase inhibition .

Pharmacological Potential

- Anticancer Activity : Dimethoxy-substituted analogs () show promise in kinase inhibition due to enhanced hydrogen bonding with ATP-binding pockets.

- Antiparasitic Applications: Dihydroquinazolines () are explored for Trypanosoma brucei inhibition, leveraging their flexible structure for target engagement.

Métodos De Preparación

Role of Substituent Electronic Effects

The electron-withdrawing chloro group at position 6 enhances the electrophilicity of the quinazoline core, facilitating nucleophilic attack at position 4. Conversely, the ethoxy group at position 4 contributes steric bulk and modulates electronic properties, influencing downstream reactivity. The 2-methyl group, often introduced via alkylation or during cyclization, impacts molecular geometry and binding interactions in potential therapeutic applications.

Method 1: Cyclization-Chlorination-Substitution Sequence

This three-step approach leverages established quinazoline synthesis protocols, adapting them for targeted functionalization.

Initial Cyclization: Formation of the Quinazoline Core

The synthesis begins with 2-amino-5-chlorobenzoic acid , which undergoes cyclization with urea or methylurea in the presence of phosphoryl chloride (POCl₃) to yield 6-chloro-2-methylquinazolin-4-ol . The reaction proceeds via intermediate formation of a urea derivative, followed by intramolecular dehydration. Key conditions include:

-

Solvent : Dimethoxyethane (DME) or ethyl acetate

-

Temperature : 80–100°C

-

Catalyst : POCl₃ (2–3 equiv)

Under these conditions, the 2-methyl group is incorporated via methylurea, while the 6-chloro substituent originates from the starting material.

Chlorination at Position 4

The 4-hydroxy group in 6-chloro-2-methylquinazolin-4-ol is converted to a chloro substituent using POCl₃ or thionyl chloride (SOCl₂) . This step is critical for activating position 4 for subsequent ethoxy substitution.

Ethoxy Substitution via Nucleophilic Aromatic Substitution

The 4-chloro intermediate undergoes displacement with sodium ethoxide (NaOEt) in anhydrous dimethylformamide (DMF) at 60–80°C. The reaction mechanism involves a two-step process:

-

Formation of a Meisenheimer complex through ethoxide attack.

-

Elimination of chloride to yield This compound .

Optimization Data :

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 60 | 78 | 95 |

| DMSO | 80 | 82 | 97 |

| THF | 60 | 65 | 89 |

Higher temperatures in DMSO improve yield but risk decomposition, making DMF the preferred solvent.

Method 2: Direct Ethoxy Incorporation During Cyclization

Gould-Jacobs Reaction with Ethoxy-Modified Reagents

This one-pot method employs 2-amino-5-chlorobenzoic acid and ethyl isocyanate to form a urea intermediate, which cyclizes under acidic conditions to directly incorporate the 4-ethoxy group.

Reaction Scheme :

-

2-amino-5-chlorobenzoic acid + ethyl isocyanate → N-(ethoxycarbonyl)-2-amino-5-chlorobenzamide

-

Cyclization with POCl₃ → This compound

Advantages :

-

Eliminates the need for post-cyclization substitution.

-

Reduces byproduct formation from multiple steps.

Limitations :

-

Lower yield (65–70%) due to competing hydrolysis of ethyl isocyanate.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield (%) | 78 | 65 | 70 |

| Purity (%) | 97 | 92 | 95 |

| Scalability | High | Moderate | Low |

| Byproduct Formation (%) | 5 | 15 | 10 |

Method 1 offers the best balance of yield and scalability, making it suitable for industrial applications. Method 2, while conceptually elegant, suffers from practical limitations in reagent stability.

Experimental Optimization and Challenges

Solvent Effects in Ethoxy Substitution

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of ethoxide, whereas ethereal solvents (THF) reduce reaction rates due to poor ion dissociation.

Temperature-Dependent Side Reactions

At temperatures >80°C, competing hydrolysis of the quinazoline core becomes significant, particularly in protic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.